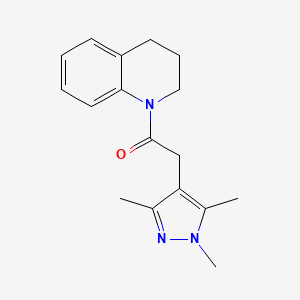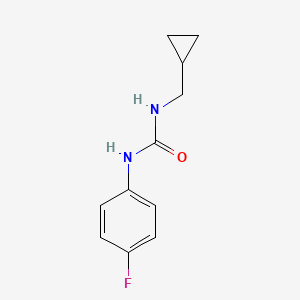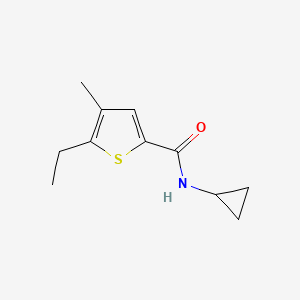
1-(3,4-dihydro-2H-quinolin-1-yl)-2-(1,3,5-trimethylpyrazol-4-yl)ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3,4-dihydro-2H-quinolin-1-yl)-2-(1,3,5-trimethylpyrazol-4-yl)ethanone, also known as TQ, is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic properties. TQ belongs to the family of quinolines and is known for its ability to target various biological pathways, making it a promising candidate for drug development.
Mecanismo De Acción
The exact mechanism of action of 1-(3,4-dihydro-2H-quinolin-1-yl)-2-(1,3,5-trimethylpyrazol-4-yl)ethanone is not fully understood, but it is believed to target various biological pathways such as oxidative stress, inflammation, and apoptosis. 1-(3,4-dihydro-2H-quinolin-1-yl)-2-(1,3,5-trimethylpyrazol-4-yl)ethanone has been shown to inhibit the activity of various enzymes such as cyclooxygenase-2 (COX-2), which is involved in inflammation, and matrix metalloproteinases (MMPs), which play a role in cancer progression.
Biochemical and Physiological Effects:
1-(3,4-dihydro-2H-quinolin-1-yl)-2-(1,3,5-trimethylpyrazol-4-yl)ethanone has been shown to have several biochemical and physiological effects. It has been shown to reduce oxidative stress, which is a major contributor to various diseases such as cancer and diabetes. 1-(3,4-dihydro-2H-quinolin-1-yl)-2-(1,3,5-trimethylpyrazol-4-yl)ethanone has also been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. Additionally, 1-(3,4-dihydro-2H-quinolin-1-yl)-2-(1,3,5-trimethylpyrazol-4-yl)ethanone has been shown to have anti-tumor properties by inducing apoptosis in cancer cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of using 1-(3,4-dihydro-2H-quinolin-1-yl)-2-(1,3,5-trimethylpyrazol-4-yl)ethanone in lab experiments is its ability to target multiple biological pathways, making it a promising candidate for the development of new drugs. However, one of the limitations of using 1-(3,4-dihydro-2H-quinolin-1-yl)-2-(1,3,5-trimethylpyrazol-4-yl)ethanone in lab experiments is its low solubility in water, which can make it difficult to administer in vivo.
Direcciones Futuras
There are several future directions that can be explored in the field of 1-(3,4-dihydro-2H-quinolin-1-yl)-2-(1,3,5-trimethylpyrazol-4-yl)ethanone research. One of the areas that need further exploration is the development of 1-(3,4-dihydro-2H-quinolin-1-yl)-2-(1,3,5-trimethylpyrazol-4-yl)ethanone analogs that have better solubility and bioavailability. Additionally, further studies are needed to elucidate the exact mechanism of action of 1-(3,4-dihydro-2H-quinolin-1-yl)-2-(1,3,5-trimethylpyrazol-4-yl)ethanone and its potential therapeutic applications in various diseases. Finally, clinical trials are needed to determine the safety and efficacy of 1-(3,4-dihydro-2H-quinolin-1-yl)-2-(1,3,5-trimethylpyrazol-4-yl)ethanone in humans.
Conclusion:
In conclusion, 1-(3,4-dihydro-2H-quinolin-1-yl)-2-(1,3,5-trimethylpyrazol-4-yl)ethanone is a promising candidate for drug development due to its ability to target multiple biological pathways. Its anti-inflammatory, antioxidant, and anti-tumor properties make it a potential therapeutic agent for various diseases. Further research is needed to fully understand the mechanism of action of 1-(3,4-dihydro-2H-quinolin-1-yl)-2-(1,3,5-trimethylpyrazol-4-yl)ethanone and its potential applications in clinical settings.
Métodos De Síntesis
The synthesis of 1-(3,4-dihydro-2H-quinolin-1-yl)-2-(1,3,5-trimethylpyrazol-4-yl)ethanone is a complex process that involves several steps. The most commonly used method for synthesizing 1-(3,4-dihydro-2H-quinolin-1-yl)-2-(1,3,5-trimethylpyrazol-4-yl)ethanone is through the reaction of 2-acetyl-1,3,5-trimethylpyrazole with 3,4-dihydroquinoline in the presence of a catalyst. The resulting product is then purified through various techniques such as column chromatography and recrystallization.
Aplicaciones Científicas De Investigación
1-(3,4-dihydro-2H-quinolin-1-yl)-2-(1,3,5-trimethylpyrazol-4-yl)ethanone has been extensively studied for its potential therapeutic properties in various diseases such as cancer, diabetes, and cardiovascular diseases. Several studies have shown that 1-(3,4-dihydro-2H-quinolin-1-yl)-2-(1,3,5-trimethylpyrazol-4-yl)ethanone has anti-inflammatory, antioxidant, and anti-tumor properties, making it a promising candidate for the development of new drugs.
Propiedades
IUPAC Name |
1-(3,4-dihydro-2H-quinolin-1-yl)-2-(1,3,5-trimethylpyrazol-4-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O/c1-12-15(13(2)19(3)18-12)11-17(21)20-10-6-8-14-7-4-5-9-16(14)20/h4-5,7,9H,6,8,10-11H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFSZKFZMZZYOJW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C)C)CC(=O)N2CCCC3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3,4-dihydro-2H-quinolin-1-yl)-2-(1,3,5-trimethylpyrazol-4-yl)ethanone | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-cyano-N-methyl-N-[(5-methylfuran-2-yl)methyl]benzamide](/img/structure/B7474909.png)

![(6-Methyl-1-propan-2-ylpyrazolo[3,4-b]pyridin-4-yl)-pyrrolidin-1-ylmethanone](/img/structure/B7474932.png)

![[5-(2-Fluorophenyl)furan-2-yl]-(4-hydroxypiperidin-1-yl)methanone](/img/structure/B7474935.png)


![N-[(2-fluorophenyl)methyl]-N-methylpyridine-3-carboxamide](/img/structure/B7474955.png)

![N-[(4-chlorophenyl)methyl]-N-methylpyridine-3-carboxamide](/img/structure/B7474974.png)

